molecular formula C20H21ClFN3O2 B4049857 2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol

2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol

Cat. No.: B4049857
M. Wt: 389.8 g/mol
InChI Key: HCZQCNAUSMEFRW-UHFFFAOYSA-N
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Description

2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol is a useful research compound. Its molecular formula is C20H21ClFN3O2 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.1306328 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonded Chain Structures

Research on molecules closely related to the specified compound has revealed insights into their structural properties. For instance, hydrogen-bonded chain formations in compounds with similar structural motifs have been observed, indicating potential applications in the design of molecular materials with specific physical properties (Trilleras et al., 2005).

Antibacterial and Antifungal Activities

The synthesis and characterization of related compounds have demonstrated potential antibacterial and antifungal activities. These findings suggest applications in developing new antimicrobial agents (Pawar et al., 2016).

Antioxidant Additives for Lubricating Oils

Some derivatives of the compound have been evaluated as antioxidant additives for lubricating oils, highlighting its relevance in industrial applications to enhance the performance and longevity of lubricants (Amer et al., 2011).

Green Chemistry and Organocatalysis

Studies on the green synthesis of pyrazole derivatives using related compounds as organocatalysts have been reported. This research underscores the compound's potential in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).

Synthesis of Fluorinated Heterocyclic Compounds

The chemical structure of the compound lends itself to the synthesis of various fluorinated heterocyclic compounds. These materials are of interest for their potential applications in pharmaceuticals, agrochemicals, and materials science (Shi et al., 1996).

Molecular Docking and Quantum Chemical Calculations

Advanced computational studies, including molecular docking and quantum chemical calculations, have been performed on related compounds. These studies offer insights into their molecular properties and interactions, which are crucial for designing molecules with targeted functions (Viji et al., 2020).

Corrosion Inhibition

Derivatives of the compound have been investigated for their corrosion inhibition performance on mild steel in acidic environments. This research highlights potential applications in protecting industrial materials against corrosion (Yadav et al., 2016).

Properties

IUPAC Name

2-chloro-4-[[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethylamino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c1-12(23-10-14-7-18(21)20(26)19(8-14)27-3)17-11-24-25(13(17)2)16-6-4-5-15(22)9-16/h4-9,11-12,23,26H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZQCNAUSMEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NCC3=CC(=C(C(=C3)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol
Reactant of Route 3
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol
Reactant of Route 4
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol
Reactant of Route 5
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol
Reactant of Route 6
2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.